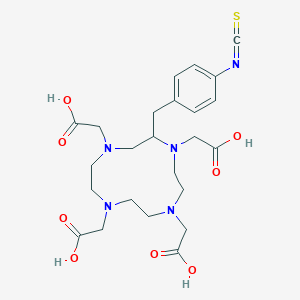
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a natural trisaccharide isolated from the roots of the medicinal plant Polygala tenuifolia. MGRG has been found to possess various bioactive properties, including anti-inflammatory, neuroprotective, and anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is not fully understood. However, studies have suggested that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside exerts its bioactive effects by modulating various signaling pathways. For example, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in inflammation and cancer. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been found to have various biochemical and physiological effects. Studies have shown that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in lab experiments is that it is a natural compound, which makes it less toxic and more biocompatible than synthetic compounds. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been found to have multiple bioactive properties, which makes it a versatile compound for studying various physiological processes. However, one limitation of using Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in lab experiments is that it is relatively expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside. One area of interest is in the development of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside-based therapies for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is in the development of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside-based therapies for cancer treatment. Additionally, further research is needed to elucidate the exact mechanism of action of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside and to identify potential drug targets. Finally, more studies are needed to evaluate the safety and efficacy of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in humans.
Métodos De Síntesis
The synthesis of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside involves the extraction of the trisaccharide from the roots of Polygala tenuifolia. The roots are first dried and then ground into a fine powder. The powder is then extracted with hot water, and the resulting extract is purified using various chromatography techniques. The purified Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is then obtained as a white powder.
Aplicaciones Científicas De Investigación
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been the subject of numerous scientific studies due to its various bioactive properties. One of the most significant applications of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is in the field of neuroprotection. Studies have shown that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can protect against neurotoxicity induced by beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to have anti-inflammatory effects, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
128962-68-5 |
|---|---|
Nombre del producto |
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside |
Fórmula molecular |
C19H34O15 |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O15/c1-5-8(22)10(24)12(26)17(30-5)34-16-14(28)15(7(4-21)32-19(16)29-2)33-18-13(27)11(25)9(23)6(3-20)31-18/h5-28H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10+,11+,12+,13-,14+,15+,16-,17-,18+,19-/m1/s1 |
Clave InChI |
PRXVNJYMECXRGU-XNQZVBNCSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Otros números CAS |
128962-68-5 |
Sinónimos |
MeGRG methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
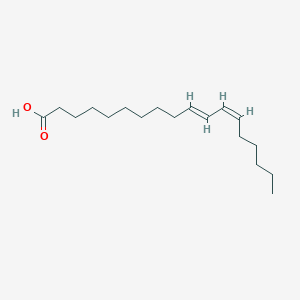
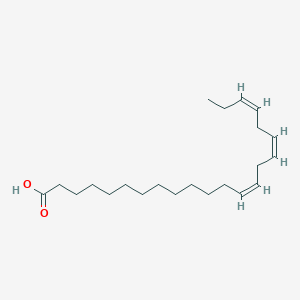
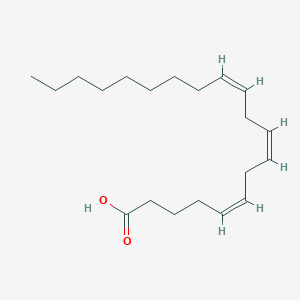
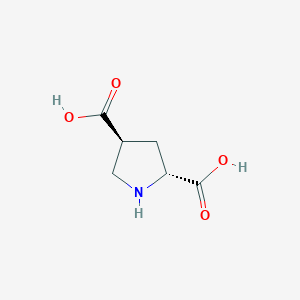
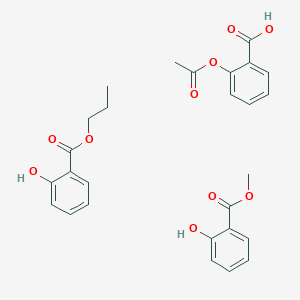
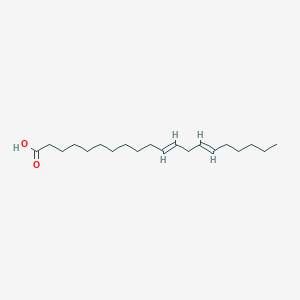
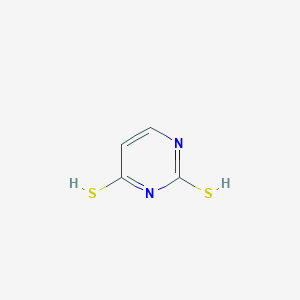
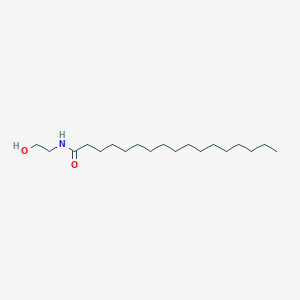
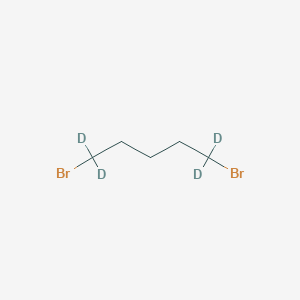
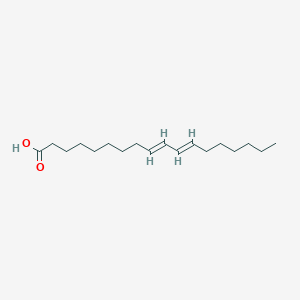
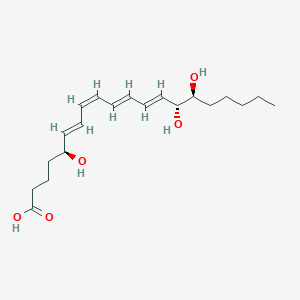
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
